Product packaging for Diphenylamine hydrochloride(Cat. No.:CAS No. 537-67-7)

Diphenylamine hydrochloride

Cat. No.: B1329329
CAS No.: 537-67-7
M. Wt: 205.68 g/mol
InChI Key: JEFJSEIUEJBMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives and Discovery of Diphenylamine (B1679370) Hydrochloride

The parent compound, diphenylamine, was first identified in 1864 by A. W. Hofmann among the distillation products of aniline (B41778) dyes. wikipedia.org A purposeful synthesis was achieved two years later by a group of French chemists through the deamination of a mixture of aniline and its salts. wikipedia.org Diphenylamine itself is a weak base and reacts with strong acids to form salts, such as the hydrochloride. wikipedia.org The formation of diphenylamine hydrochloride is a straightforward acid-base reaction, where diphenylamine is treated with hydrochloric acid. nih.gov

Early interest in diphenylamine arose from its color reactions in the presence of oxidizing agents. By 1872, it was proposed as a reagent for detecting nitrous acid in sulfuric acid due to the blue coloration it produced. wikipedia.org This property was extended to the detection of nitrites and nitrates in drinking water by 1875. wikipedia.org The development of redox titrimetry in the early 20th century created a need for reliable indicators. Diphenylamine was introduced as the first suitable redox indicator in the 1920s, a significant milestone that increased the applicability of redox titration methods. libretexts.org

Significance in Chemical and Pharmaceutical Sciences

The utility of this compound is rooted in the chemical reactivity of the diphenylamine molecule. Its significance spans several key areas:

Redox Indicators : Diphenylamine and its derivatives are widely used as redox indicators. wikipedia.org In titrations involving strong oxidizing agents like potassium dichromate or ceric sulfate (B86663), this compound functions as a crucial reagent. kfs.edu.eg During the titration, it undergoes oxidation, first to a colorless intermediate, diphenylbenzidine, and then to a distinctly colored diphenylbenzidine violet at the equivalence point. kfs.edu.eg For it to function effectively in the titration of ferrous ions, phosphoric acid is often added to lower the redox potential of the Fe³⁺/Fe²⁺ system, ensuring the indicator is oxidized only after the analyte. kfs.edu.eg

Dye Synthesis : Diphenylamine serves as an intermediate or a mordant in the manufacturing of certain dyes. wikipedia.orgmedchemexpress.com It is a precursor for several azo dyes, and its ability to help dyes adhere to fabrics makes it useful as a dye mordant. wikipedia.org The tendency of diphenylamine to oxidize, which can sometimes be a challenge, is harnessed in the creation of specific dye compositions where it can be transformed into colored indophenols, indamines, or indoanilines. google.com

Industrial Antioxidant : The compound is employed as an industrial antioxidant. wikipedia.orgmedchemexpress.comglpbio.com Derivatives like alkylated diphenylamines are used as antioxidants in lubricants and as antiozonants in the production of rubber products, which reflects the antioxidant properties inherent in aniline derivatives. wikipedia.org

Agricultural Applications : In agriculture, diphenylamine has been used as a fungicide and an antihelmintic (a substance that expels parasitic worms). wikipedia.orgglpbio.com

Evolution of Research Paradigms for this compound

The focus of research on this compound and its parent compound has evolved significantly since its discovery.

Early Analytical Applications : Initial research in the late 19th and early 20th centuries was primarily focused on its utility as a qualitative and quantitative analytical reagent. This included its use in colorimetric tests for oxidizing agents like nitrates and its pioneering role as a redox indicator, which was a major advancement for titrimetry. wikipedia.orglibretexts.org

Industrial and Synthetic Chemistry : Subsequently, research shifted towards its applications in industrial processes. This involved investigating its role as an antioxidant in materials like rubber and lubricants and its use as a building block or mordant in the dye industry. wikipedia.orggoogle.com Studies also explored the synthesis of derivatives, such as diphenylaminesulfonic acid, to improve properties like water solubility for indicator use. wikipedia.org

Biological and Mechanistic Studies : More recent research has delved into the biological activities and mechanisms of action of diphenylamine. Studies have identified it as an antihyperglycemic agent in animal models and noted that it can uncouple oxidative phosphorylation in mitochondria, which can lead to a decrease in cellular ATP levels. medchemexpress.com This has opened up new avenues of investigation in the pharmaceutical and biochemical sciences, distinct from its traditional industrial applications.

Detailed Research Findings

The properties and applications of this compound are summarized in the following data tables.

Table 1: Physicochemical Properties of this compound This interactive table provides key physical and chemical properties of the compound.

PropertyValueSource
Molecular Formula C₁₂H₁₂ClN nih.gov
Molecular Weight 205.68 g/mol nih.govglpbio.com
CAS Number 537-67-7 nih.gov
IUPAC Name N-phenylaniline;hydrochloride nih.gov
Synonyms Diphenylammonium chloride nih.gov
Solubility Soluble in DMSO medchemexpress.comglpbio.com
Storage Store at -20°C, away from moisture glpbio.com

Table 2: Summary of Applications This interactive table outlines the primary uses of this compound in various scientific fields.

Application AreaDescriptionKey FindingsSource
Analytical Chemistry Used as a redox indicator for titrations.Undergoes a distinct color change from colorless to violet at the endpoint. Its function is enhanced by phosphoric acid in certain titrations. kfs.edu.eg
Dye Industry Serves as a dye mordant and an intermediate in dye synthesis.Used in the creation of azo dyes and other color compositions. wikipedia.orggoogle.com
Industrial Chemistry Employed as an antioxidant and antiozonant.Prevents degradation in materials like lubricants and rubber. wikipedia.org
Agriculture Used as a fungicide and antihelmintic.Applied to control fungal growth and parasitic worms. wikipedia.orgglpbio.com
Biochemical Research Investigated for its effects on cellular metabolism.Found to uncouple oxidative phosphorylation in mitochondria. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12ClN B1329329 Diphenylamine hydrochloride CAS No. 537-67-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFJSEIUEJBMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060218
Record name Benzenamine, N-phenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537-67-7
Record name Benzenamine, N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, N-phenyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N-phenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD564FD4QR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Reaction Methodologies for Diphenylamine Hydrochloride

Traditional Synthetic Routes of Diphenylamine (B1679370) Hydrochloride

Traditional methods for synthesizing Diphenylamine hydrochloride often involve multi-step processes. These established routes have been foundational in the production of this compound.

One of the historical and well-documented methods for synthesizing this compound starts with diphenylmethane (B89790). This process involves the bromination of diphenylmethane to form bromodiphenylmethane (B105614), which then serves as a key intermediate. quickcompany.infirsthope.co.in The initial bromination step is typically carried out by reacting diphenylmethane with bromine, often in the presence of light, to facilitate a free radical reaction at the benzylic position. firsthope.co.inyoutube.com

The subsequent step involves the reaction of bromodiphenylmethane with 2-(dimethylamino)ethanol. chemicalbook.com This reaction proceeds via a nucleophilic substitution mechanism, where the amino alcohol displaces the bromide ion to form the diphenhydramine (B27) base. youtube.comchemicalbook.com The final step is the treatment with hydrogen chloride to yield this compound. chemicalbook.com

A study detailed a process for producing diphenhydramine hydrobromide with a purity of 99.5% by condensing benzhydryl bromide (bromodiphenylmethane) with dimethylaminoethanol (B1669961) in monochlorobenzene. quickcompany.in This process also highlights a high-yield (over 95%) bromination of diphenylmethane to produce the benzhydryl bromide intermediate. quickcompany.in

Nucleophilic substitution is a cornerstone of the synthesis of this compound. youtube.comncert.nic.in In the traditional routes, the key step is the reaction of a halodiphenylmethane, such as bromodiphenylmethane or chlorodiphenylmethane (B1668796), with an amino alcohol, typically 2-(dimethylamino)ethanol. chemicalbook.comresearchgate.net This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. chemicalbook.comgacariyalur.ac.in

In this mechanism, the nitrogen atom of the amino alcohol acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen. gacariyalur.ac.in The halogen atom is simultaneously displaced as a halide ion, which serves as the leaving group. gacariyalur.ac.in The reaction is typically carried out in a suitable solvent, and the rate of reaction is dependent on the concentrations of both the halodiphenylmethane and the amino alcohol. gacariyalur.ac.inucl.ac.uk

The efficiency of the nucleophilic substitution can be influenced by several factors. The choice of the leaving group is significant; bromide is generally a better leaving group than chloride, which can affect reaction rates. The solvent can also play a crucial role. Aprotic solvents can facilitate the reaction by solvating the cation without strongly solvating the nucleophile, thereby enhancing its reactivity. ucl.ac.ukconicet.gov.ar

Advanced and Green Chemistry Approaches in this compound Production

In recent years, there has been a significant shift towards developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of advanced and green chemistry approaches for the production of this compound, focusing on minimizing waste, reducing energy consumption, and improving safety.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of pharmaceuticals, offering several advantages over traditional batch processing. researchgate.netmt.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety due to smaller reaction volumes, and the potential for automation and seamless integration of synthesis and purification steps. researchgate.netrsc.org

A notable development in the synthesis of this compound is the implementation of an end-to-end continuous flow process. rsc.orgallfordrugs.com In one such process, chlorodiphenylmethane and N,N-dimethylaminoethanol are mixed in a 1:1 molar ratio and pumped through a heated reactor without any additional solvent. researchgate.netrsc.org This solvent-free approach significantly improves the atom economy and reduces waste. mit.edursc.org

The reaction is conducted at a high temperature, which allows the product, this compound, to be formed as a molten salt. rsc.orgallfordrugs.com This is a key innovation as it prevents clogging of the reactor and facilitates the continuous movement of the product stream for downstream processing. allfordrugs.com This method exemplifies several principles of green chemistry, including waste minimization and atom economy. mit.edursc.org The continuous flow setup also allows for the integration of in-line purification steps, such as neutralization, extraction, and crystallization, leading to a streamlined and efficient manufacturing process. researchgate.netallfordrugs.com

Ionic liquids (ILs) are salts that are liquid at or near room temperature and possess a unique set of properties that make them attractive as alternative reaction media in chemical synthesis. nih.govacs.org Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them "green" alternatives to volatile organic solvents. nih.govacs.org

In the context of this compound synthesis, ionic liquids have been explored for their potential to act as both solvents and catalysts. gac.edudtic.mil While specific direct applications of ionic liquids as the primary solvent system for the main synthesis reaction are still emerging, the product itself, when formed at high temperatures in the solvent-free continuous flow synthesis, behaves as a molten salt or ionic liquid. researchgate.netrsc.org This property is crucial for the success of that particular green chemistry approach.

The broader applicability of ionic liquids in related reactions, such as Friedel-Crafts alkylations and nucleophilic substitutions, suggests their potential utility in optimizing the synthesis of this compound. gac.edumdpi.com For instance, the use of task-specific ionic liquids could enhance reaction rates, improve selectivity, and simplify product separation and catalyst recycling. mdpi.comnih.gov The structural tunability of ionic liquids allows for the design of solvents with specific properties tailored to the reaction needs. acs.orgmdpi.com

The optimization of reaction parameters is critical for maximizing yield, purity, and efficiency in the continuous flow synthesis of this compound. acs.orgnih.gov Key parameters that are precisely controlled and optimized in a flow system include temperature, residence time, and the molar ratio of reactants. researchgate.netacs.org

In the continuous flow synthesis from chlorodiphenylmethane and N,N-dimethylaminoethanol, a systematic study of these parameters was conducted. mit.edu The temperature was found to have a strong influence on the reaction rate, with higher temperatures leading to faster conversion. rsc.org For instance, screening temperatures from 60–200 °C showed that significant product formation only occurred above 150 °C for both bromo- and chlorodiphenylmethane. rsc.org

Residence time, which is the time the reactants spend in the reactor, is another crucial variable. Increasing the residence time can lead to higher conversion of starting materials into the product. mit.edu In one study, increasing the residence time from 5 to 20 minutes significantly improved the yield. mit.edu

The molar ratio of the reactants is also optimized to ensure complete conversion and minimize the need for excess reagents. mit.edu While initial experiments might use an excess of one reactant to drive the reaction, optimization aims for a near-stoichiometric ratio to improve atom economy. researchgate.net The use of online analytical techniques, such as mass spectrometry, can be integrated into the flow system to enable real-time monitoring and rapid optimization of these parameters. rsc.orgrsc.org This data-rich approach allows for the efficient development of a robust and optimized manufacturing process. rsc.org

The table below presents a summary of the optimization of reaction conditions for the synthesis of diphenhydramine from halodiphenylmethane in a continuous flow system. mit.edu

EntryHalogen (X)Temperature (°C)Residence Time (min)Reactant Ratio (Halo-DPM:DMAE)Yield (%)
1Br16051:excess77
2Br18051:excess70
3Cl18051:excess59
4Cl180101:excess73
5Cl180201:excess80
6Clneat161:4>95
7Clneat161:391
8Clneat161:287

Table 1. Optimization of Reaction Parameters in Flow Synthesis. mit.edu

Scalability and Industrial Implementation of Novel this compound Synthesis

The industrial production of diphenylamine, the precursor to this compound, has traditionally relied on the high-temperature condensation of aniline (B41778) in the presence of an acid catalyst. nih.govwikipedia.org The common method involves heating aniline with aniline hydrochloride, which serves as the catalyst. wikipedia.orggoogle.com While effective, this process presents significant challenges for industrial-scale implementation, including long reaction times and substantial corrosion of the iron autoclaves used for the reaction. google.com

To address these limitations, research has focused on developing more efficient and less corrosive catalytic systems. One notable advancement involves the use of ferric chloride as a catalyst. This method has been shown to dramatically accelerate the conversion of aniline to diphenylamine, thereby increasing plant capacity and reducing the corrosive damage to equipment. google.com A patent for this process highlights its improved efficiency over prior art, which required significantly longer heating periods for similar yields. google.com

Table 1: Comparison of Catalytic Efficiency in Diphenylamine Synthesis

Catalyst SystemReaction TimeConversion (% of Theory)Reference
Prior Art Catalysts (e.g., Aniline Hydrochloride)> 24 hours~59% google.com
Anhydrous Ferric Chloride8 hours58.8% google.com

The process using ferric chloride involves heating aniline under superatmospheric pressure in the presence of 0.3% to 8.0% ferric chloride by weight. google.com For instance, heating 125 pounds of aniline with 3.55 pounds of anhydrous ferric chloride for 8 hours at a constant pressure of 160 pounds per square inch yielded 66.7 pounds of diphenylamine, a 58.8% conversion. google.com Other catalytic systems, such as those employing aluminum chloride with aniline hydrochloride, have also been developed for industrial production. googleapis.com

More recently, novel, environmentally friendly, metal-free methods have been developed. One such one-pot strategy synthesizes diarylamines from aromatic aldehydes and anilines through a sequence of imine formation, oxidative rearrangement, and a light-induced deformylation step. acs.org A significant advantage of this method for potential industrial application is the ability to recover and reuse the solvents, which aligns with the principles of green chemistry. acs.org

The global production volume of diphenylamine reflects its industrial importance. In the 1980s, annual production was around 40,000 tonnes, and in 2020, worldwide sales reached 1.02 million tonnes. nih.gov

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound occurs in two main stages: the synthesis of diphenylamine itself, followed by its reaction with hydrochloric acid.

The primary industrial mechanism for diphenylamine synthesis is the self-condensation of aniline at high temperatures, catalyzed by a proton source. wikipedia.org Traditionally, aniline hydrochloride is used as the catalyst. wikipedia.orggoogle.com The reaction is a deammoniation process, where two molecules of aniline react to form one molecule of diphenylamine and one molecule of ammonia (B1221849). googleapis.com

When aniline hydrochloride is used as the catalyst, the reaction is represented as: C₆H₅NH₂ + C₆H₅NH₃Cl → (C₆H₅)₂NH + NH₃ + HCl wikipedia.org

The mechanism involves the protonation of an aniline molecule by the catalyst, making it a better leaving group. This is followed by a nucleophilic attack from a second aniline molecule, leading to the elimination of ammonia and the formation of the diphenylamine structure. The process is typically carried out under pressure and at temperatures between 275°C and 350°C. googleapis.com Catalysts like ferric chloride or aluminum chloride form active catalytic complexes that accelerate this condensation reaction. google.comgoogleapis.com

A more novel, metal-free synthetic route involves a three-step, one-pot process:

Imine Formation : An aromatic aldehyde reacts with an aniline.

Oxidative Rearrangement : The resulting imine undergoes an oxidative rearrangement, analogous to the Meinwald reaction.

Photochemical Deformylation : The final step is a light-induced deformylation to yield the diphenylamine. acs.org

Once diphenylamine is synthesized, it is converted to its hydrochloride salt. Diphenylamine is a weak base, with the pKa of its conjugate acid being approximately 0.79. wikipedia.org It readily reacts with strong acids like hydrochloric acid (HCl) in a straightforward acid-base neutralization reaction to form the salt, this compound. wikipedia.org

Advanced Analytical Methodologies for Diphenylamine Hydrochloride

Spectroscopic Characterization Techniques for Diphenylamine (B1679370) Hydrochloride

Spectroscopy is a cornerstone in the analysis of Diphenylamine hydrochloride, utilizing the interaction of electromagnetic radiation with the molecule to obtain structural and quantitative data.

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital technique for identifying the functional groups within a molecule. While specific FT-IR data for this compound is not widely available, analysis of its parent compound, Diphenylamine, provides significant structural information. The IR spectrum of Diphenylamine displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. nist.gov

The NIST WebBook provides a condensed phase IR spectrum for Diphenylamine, which serves as a reference for its structural components. nist.gov Key vibrational modes include N-H stretching, aromatic C-H stretching, and C=C ring stretching, which are fundamental for confirming the compound's identity.

Table 1: Characteristic FT-IR Spectral Data for Diphenylamine

Wavenumber (cm⁻¹) Vibration Type
~3400 N-H Stretch
3000-3100 Aromatic C-H Stretch
1600-1450 Aromatic C=C Ring Stretch
1310-1250 C-N Stretch
690-900 Aromatic C-H Bending

Data derived from general spectroscopic principles and NIST reference spectra for Diphenylamine. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within a molecule and is often used for quantitative analysis. The UV spectrum for Diphenylamine, the parent compound of this compound, is available through the NIST WebBook. nist.gov This spectrum is characterized by absorption maxima resulting from π → π* transitions within the aromatic rings. The presence of the amine group as an auxochrome influences the position and intensity of these absorption bands. The specific wavelengths of maximum absorbance (λmax) can be used for quantitative determination following Beer-Lambert's law.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of a molecule. Both ¹H and ¹³C NMR have been used to characterize Diphenylamine and its hydrochloride salt.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, a ¹H NMR spectrum is available, providing key data for its structural confirmation. chemicalbook.comnih.gov Similarly, ¹H NMR data for the parent Diphenylamine shows characteristic signals for the aromatic protons and the N-H proton. rsc.org

¹³C NMR spectroscopy details the carbon framework of the molecule. Spectral data for Diphenylamine reveals distinct signals for the different carbon atoms within the phenyl rings. rsc.orgrsc.orgchemicalbook.com The chemical shifts of the ipso-carbon (the carbon directly attached to the nitrogen) and the other aromatic carbons are key identifiers.

Table 2: ¹H and ¹³C NMR Spectral Data for Diphenylamine

Nucleus Chemical Shift (δ, ppm) Multiplicity / Assignment Solvent
¹H ~7.25 t, meta-protons CDCl₃
¹H ~7.07 d, ortho-protons CDCl₃
¹H ~6.92 t, para-protons CDCl₃
¹H ~5.58 s (broad), N-H CDCl₃
¹³C ~142.9 ipso-Carbon CDCl₃
¹³C ~129.1 meta-Carbon CDCl₃
¹³C ~120.8 para-Carbon CDCl₃
¹³C ~117.6 ortho-Carbon CDCl₃

Data compiled from supplementary information from The Royal Society of Chemistry. rsc.orgrsc.org

Near-Infrared (NIR) and Raman spectroscopy are vibrational spectroscopic techniques that offer rapid and non-destructive analysis.

Near-Infrared (NIR) Spectroscopy has been demonstrated as a feasible method for the rapid detection and quantification of Diphenylamine content in various matrices, such as single-base propellants where it is used as a stabilizer. nih.gov A study established a quantitative NIR model using partial least squares (PLS) regression to correlate the NIR spectra with the Diphenylamine concentration. The optimal spectral intervals for this model were found to be 1081–1280 nm and 1378–1602 nm. nih.gov This indicates that NIR spectroscopy can be a powerful tool for process control and stability assessment where Diphenylamine is a key component. nih.gov

Raman Spectroscopy provides complementary information to IR spectroscopy. A Raman spectrum for Diphenylamine is available from spectral databases like ChemicalBook, which can be used as a reference for identification. chemicalbook.com While detailed quantitative studies on this compound using Raman spectroscopy are not prevalent in the provided search results, the technique's general applicability for analyzing pharmaceutical compounds suggests its potential for this purpose as well.

Chromatographic Techniques for this compound Analysis

Chromatographic methods are essential for separating components in a mixture and for precise quantification.

Based on the conducted research, no specific, validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of This compound were found in the provided search results. The available literature predominantly focuses on HPLC methods for a different compound, Diphenhydramine (B27) hydrochloride. researchgate.netsysrevpharm.orgmtc-usa.comuobasrah.edu.iqjddtonline.info

Capillary Gas Chromatography and LC-MS for this compound

Capillary Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of organic compounds like diphenylamine.

Capillary Gas Chromatography (GC): This technique is well-suited for the analysis of volatile and semi-volatile compounds. In the context of diphenylamine analysis, GC, particularly when coupled with a mass spectrometer (GC-MS), can be used to identify degradation products or impurities. science.gov The high resolution of capillary columns ensures excellent separation of components in a mixture, while the mass spectrometer provides definitive structural information, making it a valuable tool for quality control and stability studies. science.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective method used for analyzing compounds in complex mixtures. For substances related to diphenylamine, reverse-phase High-Performance Liquid Chromatography (HPLC) is often employed, using a mobile phase gradient of acetonitrile (B52724) and water. google.com The eluent is then introduced into a mass spectrometer, which serves as the detector. This combination allows for the precise determination of the compound and its metabolites. LC-MS has been successfully applied to the analysis of related compounds, demonstrating its potential for the sensitive detection of this compound. google.comscience.gov For instance, a method for a related compound, phenothiazine, involves its conversion to diphenylamine, which is then detected with high sensitivity. science.gov

Thermal Analysis of this compound

Differential Scanning Calorimetry (DSC) for this compound

Differential Scanning Calorimetry (DSC) is a primary thermal analysis method for determining the thermal properties of a substance, such as its melting point and enthalpy of fusion. Despite its utility, specific DSC thermograms and detailed thermal transition data for pure this compound were not available in the reviewed scientific literature.

Morphological and Crystallographic Characterization of this compound

X-ray Powder Diffraction (X-RPD) for Crystalline Properties of this compound

The study revealed that the co-crystal belongs to the monoclinic space group P2₁/n. researchgate.net The crystallographic parameters determined at a temperature of 200 K offer a foundational understanding of the compound's crystal lattice structure. researchgate.net

Table 1: Crystallographic Data for Diphenylammonium Chloride · SbCl₃ Co-crystal

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.6693(2)
b (Å) 20.2385(7)
c (Å) 14.3908(5)
β (°) 100.3830(10)
Volume (ų) 1624.14(10)
Z 4
Temperature (K) 200

Data sourced from a single-crystal X-ray diffraction study of the co-crystallizate. researchgate.net

Scanning Electron Microscopy (SEM) for Surface Topography of this compound Salts

Scanning Electron Microscopy (SEM) is a technique used to visualize the surface topography and morphology of solid materials at high magnification. However, specific SEM micrographs or detailed morphological descriptions for this compound salts were not found in the surveyed scientific literature.

Electrochemical Methods for this compound

Electrochemical methods offer highly sensitive and selective approaches for the detection and quantification of diphenylamine. These techniques are based on the compound's electrochemical activity and have been developed into robust analytical sensors.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) has been developed for the simultaneous determination of diphenylamine and related impurities. This method provides high accuracy and precision with a short analysis time. science.gov Furthermore, various electrochemical sensors have been constructed for the direct detection of diphenylamine. One such sensor utilizes carbon interlaced nanoflake-assembled MgₓNi₉₋ₓS₈ microspheres, which demonstrates good selectivity and a very low detection limit. google.com Another approach involves a sensor built with rod-shaped CuCo₂O₄, which also achieves a low limit of detection and shows excellent performance in real-sample analysis. researchgate.net

The primary electrochemical techniques used in these sensors are Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). CV is used to investigate the electrochemical performance and determine the optimal working potential, while DPV is typically employed for quantitative analysis due to its enhanced sensitivity. google.comresearchgate.net

Table 2: Performance of Electrochemical Methods for Diphenylamine Detection

Method/Sensor Technique(s) Linear Range Limit of Detection (LOD) Source(s)
HPLC with Electrochemical Detection Amperometry - 0.30 ng/mL science.gov
MgₓNi₉₋ₓS₈@C Microsphere Sensor CV, DPV 0.1 to 76 µM 16 nM google.com
CuCo₂O₄/GCE Sensor CV, DPV - 0.00267 µM researchgate.net

GCE: Glassy Carbon Electrode

Potentiometric Determination using Screen-Printed Electrodes

Potentiometric determination using screen-printed electrodes (SPEs) has emerged as a rapid and accurate method for analyzing diphenhydramine hydrochloride. researchgate.net These sensors offer the advantage of continuous monitoring of ion activity and are suitable for assaying the compound in capsules as well as in biological samples like urine and serum. researchgate.net

The development of these sensors involves investigating various experimental conditions, such as the type of plasticizer used in the working electrode, the titrant, pH, and temperature. nih.gov Studies have compared the performance of SPEs with carbon paste electrodes (CPEs), consistently showing that SPEs exhibit better performance regarding total potential change and the potential break at the endpoint. nih.gov These electrodes are based on the incorporation of an ion-pair complex, such as diphenhydramine-phosphotungestate, into a poly (vinyl chloride) (PVC) matrix. austinpublishinggroup.com The choice of plasticizer, like di-n-butyl phthalate, is critical for achieving optimal sensor response. austinpublishinggroup.com

The performance characteristics of both SPEs and CPEs have been thoroughly investigated. Both types of sensors demonstrate a linear response over a wide concentration range, typically from 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M. researchgate.netnih.gov They are functional over a broad pH range and are characterized by fast response times and good longevity, often remaining usable for up to two months with high reproducibility. researchgate.netnih.gov

Table 1: Comparative Performance of Screen-Printed and Carbon Paste Electrodes for Diphenhydramine Hydrochloride Determination

Parameter Screen-Printed Electrode (SPE) Carbon Paste Electrode (CPE)
Linear Concentration Range 1.0 x 10⁻⁶ to 1.0 x 10⁻² M 1.0 x 10⁻⁶ to 1.0 x 10⁻² M
Limit of Detection (LOD) 9.70 x 10⁻⁷ M 9.80 x 10⁻⁷ M
Slope (Nernstian Response) 55.2 ± 1.0 mV/decade 54.7 ± 1.0 mV/decade
pH Range 3.0 - 8.0 3.0 - 7.0
Response Time 10 seconds 16 seconds
Lifetime ~2 months ~2 months

Data sourced from multiple studies investigating potentiometric sensors. researchgate.netnih.gov

Flow Injection Analysis (FIA) for Diphenhydramine Hydrochloride

Flow Injection Analysis (FIA) is a versatile, simple, and rapid automated technique used for the quantitative chemical analysis of diphenhydramine hydrochloride. uobaghdad.edu.iqfu-berlin.de The core principle of FIA involves the injection of a discrete liquid sample into a continuously flowing, unsegmented carrier stream. fu-berlin.delibretexts.org The injected sample zone is transported through a manifold, where it may mix with reagents, and then passes through a detector that measures a physical parameter of the analyte. libretexts.org

This method is valued for its high efficiency, allowing for the rapid, sequential analysis of numerous samples. libretexts.org For diphenhydramine hydrochloride, FIA methods are often based on turbidimetric or spectrophotometric detection. uobaghdad.edu.iqnih.gov The technique's success relies on the precise control of three key factors: the reproducibility of the injected sample volume, the controlled dispersion of the sample zone, and the reproducible timing of the zone's movement from the injection point to the detector. fu-berlin.de

Turbidimetric Measurements in Continuous Flow Systems

Turbidimetric measurement within a continuous flow system is a prominent FIA-based method for determining diphenhydramine hydrochloride. nih.govrsc.org This approach is based on the formation of a precipitate when the sample reacts with a specific reagent in the flow system. uobaghdad.edu.iq The resulting turbidity, or cloudiness, of the solution is measured by a detector. uobaghdad.edu.iq

One established method involves the reaction of diphenhydramine hydrochloride with Bromophenol Blue to form a precipitate. nih.govrsc.org Another effective method uses phosphomolybdic acid (PMA) as a precipitating agent, which reacts with the drug in an aqueous medium to form a white, slightly yellowish precipitate. uobaghdad.edu.iq The precipitate's formation is monitored by measuring the reflection of incident light off the particle surfaces, typically expressed as a response in millivolts (mV). uobaghdad.edu.iq This technique has been proven to be simple, fast, sensitive, and cost-effective for analyzing the drug in both its pure form and in pharmaceutical preparations. uobaghdad.edu.iq

Optimization of Physicochemical Parameters in FIA

To achieve the best results in Flow Injection Analysis, optimization of various chemical and physical parameters is essential. uobaghdad.edu.iqresearchgate.net This process involves systematically adjusting control variables to find the levels that yield the optimal analytical signal. uobaghdad.edu.iq For the FIA of diphenhydramine hydrochloride, key optimized variables include reagent and carrier stream concentrations, flow rates, sample volume, and the length of the reaction coil. uobaghdad.edu.iqnih.gov

For instance, in the turbidimetric determination using phosphomolybdic acid, studies have optimized parameters such as the concentration of the PMA reagent, the flow rate of both the carrier and reagent lines, and the injected sample volume to maximize the response signal. uobaghdad.edu.iq The choice of carrier stream is also critical; various acidic, basic, and salt solutions are tested, with distilled water often being selected as the optimal carrier for producing the highest and most stable response. uobaghdad.edu.iq

Table 2: Optimized Physicochemical Parameters for FIA of Diphenhydramine Hydrochloride with Phosphomolybdic Acid

Parameter Optimized Value
Phosphomolybdic Acid (PMA) Concentration 20 mmol/L
Carrier Stream (Distilled Water) Flow Rate 2.0 ml/min
Reagent (PMA) Flow Rate 2.0 ml/min
Injected Sample Volume 50 µl
Reaction Coil Length 75 cm

Data sourced from a study on the continuous flow injection analysis of Diphenhydramine Hydrochloride using Phosphomolybdic Acid. uobaghdad.edu.iq

Validation of Analytical Methods for Diphenhydramine Hydrochloride

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For diphenhydramine hydrochloride, various methods, including High-Performance Liquid Chromatography (HPLC), UV-spectrophotometry, and FIA, have been developed and validated according to established guidelines. researchgate.netijarsct.co.inzsmu.edu.ua The validation process assesses several key performance characteristics to confirm that the method is reliable, reproducible, and accurate. zsmu.edu.ua

Key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. ijarsct.co.in

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. researchgate.netijarsct.co.in

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijarsct.co.in

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijarsct.co.in

These validated methods are deemed suitable for use in quality control, pharmaceutical, and forensic analytical laboratories for the determination of diphenhydramine hydrochloride in various dosage forms. zsmu.edu.ua

Table 3: Summary of Validation Parameters for Various Analytical Methods for Diphenhydramine Hydrochloride

Method Linearity Range Correlation Coefficient (r²) Accuracy (% Recovery) Limit of Detection (LOD) Limit of Quantitation (LOQ)
UV-Spectrophotometry 10-100 µg/ml 0.9934 98.97 ± 0.2989 3.130 µg/ml 9.401 µg/ml
HPLC 10–100 μg/mL 0.9997 99.46 - 100.20% - -
FIA (Turbidimetric) 0.07-9 mmol/L 0.9998 - 729.55 ng/sample -
HPLC (vs. Spectrophotometry) 60-140% concentration 0.991 80-110% - -

Data compiled from various method validation studies. uobaghdad.edu.iqresearchgate.netijarsct.co.insysrevpharm.org

Advanced Chemical Interactions and Behavior of Diphenylamine Hydrochloride

Supramolecular Interactions Involving Diphenylamine (B1679370) Hydrochloride

As an amphiphilic molecule, diphenylamine hydrochloride can self-assemble and interact with other surface-active agents (surfactants) to form organized structures known as micelles. researchgate.net These interactions are of significant interest for understanding the compound's behavior in various chemical systems.

The interaction between this compound (DPH) and various surfactants in aqueous solutions has been a subject of detailed study. nih.gov When mixed with surfactants, DPH can form mixed micelles, and this behavior is heavily dependent on the nature of the surfactant. researchgate.net The critical micelle concentration (CMC), which is the concentration at which micelles begin to form, is a key parameter in these studies. nih.gov

Studies show that DPH itself has a relatively high CMC value due to the rigid and bulky nature of its two phenyl rings, which makes it difficult for the molecules to pack efficiently into a curved micellar structure. nih.gov However, when mixed with other surfactants, such as anionic sodium dodecyl sulfate (B86663) (SDS) or cationic cetylpyridinium (B1207926) chloride (CPC), the CMC of the system changes, indicating interaction between the components. mdpi.com

In mixtures with both anionic and cationic surfactants, the CMC values are generally found to be lower than that of pure DPH, suggesting synergistic interactions that promote micelle formation. nih.govmdpi.com

With Anionic Surfactants (e.g., SDS, SDBS): A strong attractive interaction is observed between the positively charged DPH molecules (due to the protonated amine group) and the negatively charged head groups of anionic surfactants. researchgate.netresearchgate.net This electrostatic attraction reduces the repulsion between the surfactant head groups, facilitating easier micelle formation at lower concentrations. nih.gov For most molar fractions, the CMC values of DPH-SDS mixtures are lower than the CMCs of the individual components, indicating strong synergism. mdpi.com

With Cationic Surfactants (e.g., CPC, CTAB): In this case, both DPH and the surfactant have positively charged head groups. nih.gov The interaction is primarily driven by hydrophobic forces between the nonpolar parts of the molecules, which must overcome the electrostatic repulsion between the head groups. nih.gov While synergism is still observed, the interaction is generally less favorable than with anionic surfactants. researchgate.net

The table below presents the experimental critical micelle concentration (CMC) values for this compound (DPH) and its mixtures with Sodium Dodecyl Sulfate (SDS) and Cetylpyridinium Chloride (CPC) at different mole fractions (α₁) of the surfactant at 298.15 K.

Interactive Data Table: Critical Micelle Concentration (CMC) of DPH and Surfactant Mixtures

Mole Fraction (α₁) of Surfactant System CMC (mmol·L⁻¹)
0.0 (Pure DPH) DPH 134.10
0.1 DPH + SDS 139.20
0.3 DPH + SDS 25.11
0.5 DPH + SDS 10.00
0.7 DPH + SDS 6.30
0.9 DPH + SDS 5.01
1.0 (Pure SDS) SDS 8.10
0.1 DPH + CPC 112.20
0.3 DPH + CPC 63.09
0.5 DPH + CPC 25.11
0.7 DPH + CPC 6.30
0.9 DPH + CPC 1.99
1.0 (Pure CPC) CPC 0.91

Data sourced from Azum et al. (2021). nih.govmdpi.com

The binding affinity between this compound and surfactants can be quantified using techniques like UV-visible spectroscopy. nih.gov When surfactants are added to a solution of DPH, changes in the absorbance spectrum, such as a hyperchromic effect (an increase in absorption intensity), indicate the formation of a new complex between the drug and the surfactant. nih.govmdpi.com

The Benesi-Hildebrand equation is often employed to analyze these spectral changes and calculate the binding constant (K), which measures the strength of the interaction, and the standard Gibbs free energy of binding (ΔG°b), which indicates the spontaneity of the process. nih.govmdpi.com

Research shows that DPH has a significantly higher binding affinity for the anionic surfactant SDS compared to the cationic surfactant CPC. mdpi.com This is attributed to the strong electrostatic attraction between the oppositely charged DPH and SDS, in addition to hydrophobic interactions. The more negative value of ΔG°b for the DPH-SDS system confirms that this binding process is more spontaneous. mdpi.com

Interactive Data Table: Binding Parameters for DPH-Surfactant Interactions

System Binding Constant (K) (M⁻²) Gibbs Free Energy of Binding (ΔG°b) (kJ·mol⁻¹)
DPH + SDS 3.349 × 10⁸ -48.63
DPH + CPC 8.469 × 10⁷ -45.249

Data sourced from Azum et al. (2021). mdpi.com

The addition of electrolytes, such as sodium chloride (NaCl), has a pronounced effect on the micellar properties of this compound and similar diphenylmethane (B89790) derivatives in aqueous solutions. oup.comnih.gov These compounds behave as typical ionic surfactants, and the presence of an electrolyte modifies the forces governing their self-aggregation. oup.com

The primary effects of adding an electrolyte are:

Decrease in Critical Micelle Concentration (CMC): The added salt increases the concentration of counter-ions (Cl⁻ in this case) in the solution. These counter-ions shield the electrostatic repulsion between the positively charged head groups of the DPH molecules in the micelle. oup.com With reduced repulsion, the molecules can aggregate more easily, leading to a lower CMC. A linear relationship has been established between the logarithm of the CMC and the logarithm of the counter-ion concentration. oup.comnih.gov

Increase in Aggregation Number: By reducing electrostatic repulsion, the electrolyte allows more DPH molecules to pack into a single micelle, thereby increasing the micellar aggregation number. oup.comnih.gov

Decrease in Intrinsic Viscosity: The addition of an electrolyte can lead to a decrease in the intrinsic viscosity of the solution. This has been attributed to a reduction in micellar hydration caused by the removal of hydrogen-bonded water molecules. oup.comnih.gov

These effects are crucial for controlling the aggregation behavior of this compound in various formulations and chemical environments. researchgate.net

pH-Dependent Behavior of this compound in Solution

The chemical behavior of this compound in solution is highly dependent on pH. ijpsonline.com This is due to its nature as the salt of a weak base. The reported pKa for diphenhydramine (B27) is approximately 8.87, which means the equilibrium between its ionized (protonated) and non-ionized forms is governed by the pH of the solution. nih.govmdpi.com

In aqueous solutions with a pH below its pKa, the tertiary amine group is protonated, and the molecule exists predominantly as a positively charged cation. nih.govmdpi.com This ionic form is generally more water-soluble. As the pH of the solution increases above the pKa, the amine group deprotonates, leading to the neutral, free base form, which is less soluble in water.

Solubility studies demonstrate this pH dependency clearly. Diphenhydramine hydrochloride exhibits high solubility in acidic conditions (e.g., pH 1.2) and shows its lowest solubility in a pH range of 3.0 to 6.0. ijpsonline.com The solubility then increases again in the alkaline range. This parabolic relationship is a characteristic feature of weak bases. ijpsonline.com A 5% aqueous solution of this compound typically has a pH between 4.0 and 6.0. nih.gov This pH-dependent transport and accumulation are critical factors in its behavior in biological and chemical systems. nih.gov

Interactive Data Table: pH-Dependent Solubility of this compound

pH of Buffer Solution Solubility (mg/mL)
1.2 107
2.0 98
3.0 43
4.0 38
5.0 39
6.0 41
7.0 48
8.0 53

Data represents the solubility of DPH HCl at room temperature (25-27°C). Sourced from Gaikwad et al. ijpsonline.com

Complex Formation with Metal Ions (e.g., Silver)

The structure of this compound contains a tertiary amine nitrogen atom that possesses a lone pair of electrons. This feature allows the molecule to act as a Lewis base or a ligand, giving it the potential to form coordination complexes with metal ions that act as Lewis acids.

While specific studies on the complexation of this compound with silver (Ag⁺) ions are not extensively detailed in the literature, the principle of coordination chemistry suggests such interactions are possible. Metal ions, particularly transition metals like silver, readily form complexes with nitrogen-containing ligands. For example, silver(I) is known to self-assemble with various dipyridyl and diphosphine ligands to create complex molecular architectures, including rings and polymers. rsc.org

In a potential interaction, the nitrogen atom of the diphenylamine moiety could donate its electron pair to an empty orbital of the Ag⁺ ion, forming a coordinate covalent bond. The stoichiometry and structure of such a complex would depend on various factors, including the concentration of the reactants, the solvent system, and the presence of competing ligands. The formation of such a metal complex would significantly alter the chemical and physical properties of the this compound.

Mechanistic Studies of Biological Activities of Diphenylamine Hydrochloride

Histamine (B1213489) Receptor Antagonism Mechanisms of Diphenylamine (B1679370) Hydrochloride

Diphenylamine hydrochloride is widely recognized for its potent antagonism of histamine H1 receptors. patsnap.comfirsthope.co.in This action is central to its use in alleviating allergic symptoms. drugbank.compatsnap.com The compound's ability to cross the blood-brain barrier allows it to interact with H1 receptors in the central nervous system (CNS), leading to effects such as sedation. wikipedia.orgnih.gov

Inverse Agonism at H1 Receptors

Contrary to being a simple antagonist, this compound primarily functions as an inverse agonist at the histamine H1 receptor. wikipedia.orgdrugbank.comnih.gov Histamine H1 receptors, which are G-protein-coupled receptors, can exist in an equilibrium between an inactive and an active conformation. nih.gov Even without histamine, a certain level of "constitutive activity" can be present. nih.gov

As an inverse agonist, this compound binds to and stabilizes the inactive state of the H1 receptor. nih.gov This action shifts the equilibrium away from the active state, thereby reducing the receptor's basal activity even in the absence of histamine. nih.gov This mechanism effectively reverses the effects of histamine on capillaries, leading to a reduction in the intensity of allergic symptoms. wikipedia.orgdrugbank.com This mode of action is a key feature of many first-generation antihistamines. patsnap.com

Competitive Antagonism of H1 Receptors in Central Nervous System

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier. firsthope.co.innih.gov Within the central nervous system, it acts as a competitive antagonist at H1 receptors. drugbank.comnih.gov This means it competes with histamine for the same binding sites on these receptors. nih.govyoutube.com By blocking histamine from binding, it prevents the neurotransmitter from exerting its effects, which contributes to the sedative properties of the drug. wikipedia.orgdrugbank.com

Studies have shown that pretreatment with this compound can significantly block the bronchial response to histamine, suggesting a specific competitive antagonism at H1 receptor sites. nih.gov This central H1 receptor blockade is also responsible for its use in some over-the-counter sleep aids. drugbank.comwikipedia.org

Antimuscarinic Effects of this compound

In addition to its antihistaminic properties, this compound is a potent antimuscarinic agent. wikipedia.orgnih.gov This means it blocks the action of acetylcholine (B1216132) at muscarinic receptors. patsnap.com This activity is responsible for some of its therapeutic applications as well as some of its side effects. nih.govnih.gov

Competitive Antagonism of Muscarinic Acetylcholine Receptors

This compound acts as a competitive antagonist of muscarinic acetylcholine receptors. wikipedia.orgnih.gov This antagonistic action is particularly relevant in the brain, where it contributes to the drug's utility as an antiparkinson agent. wikipedia.org Research has demonstrated that this compound is a fairly potent muscarinic antagonist. nih.govnih.gov Its affinity for muscarinic receptors is a distinguishing feature of first-generation antihistamines. nih.gov

Table 1: Comparative Antimuscarinic Potency of Antihistamines

Antihistamine pA2 against M3 Receptors
Desloratadine 6.4
Diphenhydramine (B27) 6.2
Hydroxyzine 4.8

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve for an agonist. A higher pA2 value indicates greater potency. Source: nih.gov

Interactions with Neurotransmitter Systems beyond Histamine and Acetylcholine

The pharmacological profile of this compound extends beyond its effects on histamine and acetylcholine systems. drugbank.com It has been shown to interact with other crucial neurotransmitter systems, which may contribute to its diverse effects. drugbank.com

Dopaminergic System Interactions

This compound has been shown to interact with the dopaminergic system. drugbank.comnih.gov Research indicates that it can inhibit the uptake of dopamine (B1211576), although its effects and time course differ from those of other dopamine uptake inhibitors like cocaine. nih.gov One study on rats exposed to this compound prenatally suggested a reduction in presynaptic dopaminergic mechanisms in adulthood, as evidenced by increased levels of homovanillic acid (HVA), a dopamine metabolite, without altering postsynaptic dopaminergic function. nih.gov Another study showed that while this compound potently inhibits dopamine uptake, it does not produce the same rewarding effects as cocaine, suggesting a different interaction with the dopamine transporter. nih.gov

Table 2: Effects of this compound on Dopaminergic System

Study Type Finding Implication
Prenatal exposure in rats Increased levels of homovanillic acid (HVA) Suggests reduced presynaptic dopaminergic mechanisms. nih.gov
In vivo voltammetry in mice Potently inhibits dopamine uptake with a prolonged time course compared to cocaine Functions as a dopamine uptake inhibitor. nih.gov

Source: nih.govnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
Acetylcholine
Apomorphine
Atropine
Benztropine
Bromine
Cetirizine
Chlorpheniramine
Cocaine
Desloratadine
This compound
Diphenylbromomethane
Diphenylmethane (B89790)
Dopamine
Doxylamine
Fexofenadine
Histamine
Homovanillic acid (HVA)
Hydroxyzine
Loratadine
Methoctramine
Pyrilamine
Triprolidine

Noradrenergic System Interactions

This compound's interaction with the noradrenergic system is primarily characterized by its binding to the norepinephrine (B1679862) transporter (NET). guidetopharmacology.org The NET is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby regulating the duration and intensity of noradrenergic signaling. drugbank.com Research investigating the in vitro pharmacological profile of diphenhydramine, the active moiety of this compound, has determined its binding affinity for the norepinephrine transporter. In radioligand binding assays, diphenhydramine exhibited a binding affinity (Ki) of 3513 nM for the norepinephrine transporter. guidetopharmacology.org This level of affinity suggests a relatively weak interaction compared to its primary targets.

In clinical studies designed to probe the neurochemical basis of antidepressant action, diphenhydramine hydrochloride has been used as a control agent. One such study investigated the effects of catecholamine depletion on patients in remission from depression while being treated with norepinephrine reuptake inhibitors. In this context, diphenhydramine was administered to control for the sedative effects of the primary investigational drug and was found to have no significant effect on mood, in contrast to the agent that depleted catecholamines. nih.gov This finding suggests that while this compound does interact with the norepinephrine transporter, this interaction may not be clinically significant in modulating mood in the same manner as dedicated norepinephrine reuptake inhibitors. nih.gov

Serotonergic System Interactions

This compound demonstrates a notable interaction with the serotonergic system, specifically by inhibiting the reuptake of serotonin (B10506) (5-hydroxytryptamine, 5-HT). nih.gov This action is mediated through its binding to the serotonin transporter (SERT), a protein that clears serotonin from the synaptic cleft back into the presynaptic neuron. nih.govnih.gov The discovery of this property in diphenhydramine and other antihistamines contributed to the eventual development of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. nih.gov

At higher concentrations, the inhibition of serotonin reuptake by this compound can lead to a significant increase in synaptic serotonin levels. tums.ac.ir This is particularly relevant in the context of polypharmacy, as co-administration with other serotonergic agents can precipitate serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. tums.ac.ir Preclinical data have shown that diphenhydramine can potentiate serotonin activity, and it has been implicated in cases of serotonin syndrome when combined with other serotonergic medications. tums.ac.ir The mechanism involves blocking the primary clearance pathway for serotonin, leading to overstimulation of postsynaptic serotonin receptors. wikipedia.org The serotonin transporter itself has a complex structure with multiple binding sites, and inhibitors can allosterically modulate its function. nih.gov While the precise binding kinetics of diphenylamine at the SERT are not as extensively characterized as those of classic SSRIs, its ability to inhibit reuptake is a key feature of its interaction with the serotonergic system. nih.govnih.gov

Intracellular Sodium Channel Blocking Activity of this compound

This compound exhibits significant intracellular sodium channel blocking activity, which is the basis for its local anesthetic properties. nih.govnih.gov This action is distinct from its more widely known antihistaminic effects. The compound inhibits the neuronal sodium (Na+) current in a state-dependent manner, showing a much higher affinity for the inactivated state of the channel compared to the resting state. nih.gov

Research has quantified this preferential binding, revealing a dissociation constant (Kd) for the inactivated Na+ channel of approximately 10 µM, whereas the Kd for the resting channel is over 300 µM. nih.gov This selective binding to the inactivated state is a hallmark of many clinically effective local anesthetics and antiarrhythmic drugs. By stabilizing the channel in its inactivated conformation, this compound prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials in neurons, thereby blocking the transmission of pain signals. nih.gov

Molecular modeling studies suggest that the two phenyl groups within the diphenylamine structure are critical for this interaction. nih.gov The spatial orientation of these two benzene (B151609) rings is believed to be a key determinant for high-affinity binding to a receptor site within the sodium channel that becomes accessible during channel inactivation. nih.gov This structural motif is shared by other compounds with local anesthetic properties, indicating a common pharmacophore for this activity. nih.gov

Impact on Specific Biological Targets and Pathways

Cyclin-Dependent Kinase 8 (CDK8) Inhibition by Diphenylamine Derivatives

Derivatives of diphenylamine have been identified as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key component of the Mediator complex that regulates gene transcription. guidetopharmacology.orgyoutube.com CDK8 has been implicated in various cellular processes and is considered a therapeutic target in several diseases, including cancer and inflammatory conditions. nih.govresearchgate.net

In one study, a series of diphenylamine and diphenylether derivatives were synthesized and evaluated for their ability to inhibit CDK8. guidetopharmacology.org The diphenylether derivatives, in particular, demonstrated potent CDK8 inhibitory activity. For instance, the compound 4-acetyl-3-{4-[2-(tetrahydropyran-4-yloxy)ethoxy]phenoxy}benzamide (KY-065) exhibited a half-maximal inhibitory concentration (IC50) of 3.9 nM against CDK8. youtube.com Other potent diphenylether derivatives from this series, compounds 13a and 13g, also showed strong inhibition with IC50 values of 2.5 nM and 7.8 nM, respectively. guidetopharmacology.org

The structure-activity relationship (SAR) studies indicated that the diphenylether scaffold is a valuable framework for developing CDK8 inhibitors. guidetopharmacology.orgyoutube.com The inhibition of CDK8 by these compounds has been linked to downstream biological effects, such as promoting osteoblast differentiation, suggesting potential therapeutic applications for conditions like osteoporosis. guidetopharmacology.orgyoutube.com The mechanism of CDK8 inhibition involves blocking the kinase's ability to phosphorylate its target substrates, which include transcription factors like STAT1, thereby modulating gene expression pathways. nih.gov

Influence on Embryonic Development and Reproductive Success in Aquatic Organisms (e.g., Gastropods)

This compound is a contaminant of emerging concern in aquatic environments, and studies have shown its potential to adversely affect non-target organisms, including invertebrates like gastropods. nih.gov Research on the freshwater snail Helisoma trivolvis has demonstrated that exposure to micromolar concentrations of this compound can severely impact embryonic development. nih.gov

Specifically, exposure of H. trivolvis egg masses to concentrations of 40.0 µM, 50.0 µM, and 60.0 µM resulted in a cessation of embryonic development between the second and third day, ultimately preventing hatching. nih.gov In contrast, much lower, nanomolar concentrations (0.04 to 0.06 nM) did not significantly affect the hatching rate or the rate of embryonic rotation compared to control populations. nih.gov This indicates a steep concentration-dependent toxicity curve for developmental endpoints in this species. While these higher concentrations were lethal to embryos, they did not appear to affect the reproductive success of adult snails in terms of the number of egg masses produced. nih.gov

The toxicity of this compound extends to other aquatic invertebrates as well. For the cladoceran Daphnia magna, a standard model organism in ecotoxicology, this compound has been identified as a particularly toxic compound. miami.edu Chronic exposure studies have established a no-observed-effect concentration (NOEC) for reproduction at 0.8 µg/L and a lowest-observed-effect concentration (LOEC) at 3.4 µg/L, highlighting its potential to impact populations at environmentally relevant concentrations. dntb.gov.ua

Effects on In-Capsule Embryonic Development and Hatching Rates

Studies on the effects of this compound on the in-capsule embryonic development of the freshwater snail, Helisoma trivolvis, have revealed significant impacts at micromolar concentrations. researchgate.net When egg masses were exposed to concentrations of 40.0 µM, 50.0 µM, and 60.0 µM of what appears to be a related compound, research indicates a cessation of embryonic development. researchgate.net This halt in development typically occurred between the second and third day of observation. researchgate.net

The interruption of embryonic growth at these concentrations directly affects the hatching rates. In the aforementioned study, the cessation of development implies that the embryos did not reach the hatching stage, leading to a de facto reduction in hatching success under these experimental conditions. researchgate.net In contrast, exposure to nanomolar concentrations of the compound did not appear to impede embryonic growth, with development proceeding and leading to standard hatching rates. researchgate.net

**Table 1: Effects of this compound on Embryonic Development and Hatching Rate of *Helisoma trivolvis***

Concentration Observed Effect on Embryonic Development Impact on Hatching Rate
40.0 µM Cessation of development between day 2 and 3. researchgate.net No hatching observed. researchgate.net
50.0 µM Cessation of development between day 2 and 3. researchgate.net No hatching observed. researchgate.net
60.0 µM Cessation of development between day 2 and 3. researchgate.net No hatching observed. researchgate.net
Nanomolar Concentrations Continued embryonic growth and normal development. researchgate.net Standard hatching rates observed. researchgate.net

Influence on Embryonic Rotation Rate

The investigation into the influence of what is described as a related compound to this compound on the embryonic rotation rate in Helisoma trivolvis did not show a discernible effect at the tested concentrations. researchgate.net While micromolar concentrations of other substances, such as caffeine, were found to influence the in-capsule embryonic rotation rate, the same was not reported for the compound . researchgate.net The study's focus on this particular compound highlighted its more drastic effect of halting development altogether at micromolar levels, rather than modulating the rotation rate. researchgate.net

**Table 2: Influence of this compound on Embryonic Rotation Rate of *Helisoma trivolvis***

Concentration Observed Influence on Embryonic Rotation Rate
40.0 µM No influence reported; development ceased. researchgate.net
50.0 µM No influence reported; development ceased. researchgate.net
60.0 µM No influence reported; development ceased. researchgate.net

Advanced Applications and Research Directions of Diphenylamine Hydrochloride

Development of Novel Formulations and Delivery Systems for Diphenhydramine (B27) Hydrochloride

The therapeutic efficacy of a drug is often linked to its formulation, which influences its solubility, stability, and bioavailability. For Diphenhydramine Hydrochloride, research has explored innovative delivery systems designed to improve its performance and patient compliance.

The bioavailability of Diphenhydramine Hydrochloride can be influenced by its interaction with other chemical agents in a formulation. Surfactants are of particular interest as they can enhance the solubility and absorption of drugs. nih.gov The use of surfactants in drug delivery can reduce drug degradation and improve transport to specific sites. nih.gov

Studies have investigated the interaction between Diphenhydramine Hydrochloride and various surfactants, such as anionic sodium dodecyl sulfate (B86663) (SDS) and cationic cetylpyridinium (B1207926) chloride (CPC). nih.govresearchgate.net Research using surface tension measurements has shown that the critical micelle concentration (CMC) of DPH, the concentration at which micelles begin to form, is decreased in the presence of these surfactants. nih.gov This suggests a synergistic interaction that can be harnessed for drug delivery. nih.gov The formation of mixed micelles between the drug and surfactant can improve the solubility of less soluble drugs, which is a key strategy for enhancing bioavailability. nih.govnih.gov

Further research has explored the development of microemulsions for dermal delivery. One study developed a sprayable microemulsion using oleic acid, isopropyl myristate, Tween 20, and Transcutol HP. researchgate.net The resulting drug-loaded microemulsions had droplet sizes between 15 and 19 nm and demonstrated rapid drug release, with 80-100% of the Diphenhydramine Hydrochloride released within one hour. researchgate.net Such formulations are being investigated for topical applications to treat conditions like itching from insect bites or skin irritations. researchgate.net

Table 1: Interaction Parameters of Diphenhydramine Hydrochloride (DPH) with Surfactants

This table is representative of data found in studies on drug-surfactant interactions.

Surfactant System Interaction Type Key Finding Reference
DPH + Sodium Dodecyl Sulfate (SDS) Synergistic Decreases the CMC of DPH, indicating favorable interaction for micelle formation. nih.gov
DPH + Cetylpyridinium Chloride (CPC) Synergistic Shows a decrease in CMC, suggesting potential for enhanced drug solubilization. nih.gov
DPH in Microemulsion (Oleic Acid, Tween 20) Enhanced Dermal Delivery Achieved rapid drug release (80-100% in 1 hour) from a sprayable formulation. researchgate.net

Pharmaceutical wafers represent an alternative oral dosage form that can offer benefits such as ease of administration, particularly for pediatric or geriatric patients. Research has been conducted to develop and analyze wafers containing varying concentrations of Diphenhydramine Hydrochloride. nih.gov

The primary goal of this research was to establish a reliable method for quantifying the active pharmaceutical ingredient (API) within the wafer matrix. nih.gov Two vibrational spectroscopic techniques, Near-Infrared (NIR) and Raman spectroscopy, were compared for this purpose. The study found that both methods, when combined with Partial Least Squares (PLS1) calibration models, were suitable for accurately predicting the concentration of Diphenhydramine Hydrochloride, especially at lower ranges. nih.gov However, at higher concentrations, the accuracy could be affected by drug crystallization within the wafer. nih.gov This research is crucial for the quality control and manufacturing of novel wafer-based drug delivery systems. nih.gov

The performance of a solid dosage form, such as a tablet, is highly dependent on the pharmaceutical excipients used. These inactive ingredients play a critical role in the manufacturing process and in the drug's release profile. Research has focused on optimizing formulations of Diphenhydramine Hydrochloride, particularly for fast-disintegrating tablets (FDTs). univpancasila.ac.idunivpancasila.ac.id

One study aimed to find the optimal formula for a DPH FDT by using a combination of modified starch (cross-linked yellow kepok banana starch co-processed with silica), crospovidone, and microcrystalline cellulose (B213188) (MCC). univpancasila.ac.id Using a Simplex Lattice Design (SLD) model, researchers determined the ideal ratio of these excipients to achieve desired tablet properties, including hardness, disintegration time, and dissolution rate. univpancasila.ac.idunivpancasila.ac.id The optimized formula consisted of 56.185 mg of the co-processed starch, 6.000 mg of crospovidone, and 45.815 mg of MCC, which produced tablets meeting all quality requirements. univpancasila.ac.id Other research has focused on developing rapid-release gelcaps, using excipients like pregelatinized maize starch and croscarmellose sodium to ensure drug release of over 99% within 30 minutes. thepharmajournal.com

Clinical Research and Therapeutic Applications (General Focus)

Clinical research on Diphenhydramine Hydrochloride aims to ensure consistency between different formulations and to understand how the drug behaves in specific patient populations, which is essential for its safe and effective use.

Bioequivalence studies are critical for confirming that a generic or new formulation of a drug performs identically to a reference product. Several clinical trials have been conducted to determine the bioequivalence between different oral formulations of Diphenhydramine Hydrochloride. clinicaltrials.govveeva.com

One such study compared a 25 mg capsule (KAPSEALS) to a 25 mg tablet (ULTRATAB). clinicaltrials.gov The trial was a randomized, crossover study involving healthy adult subjects between 18 and 55 years old. clinicaltrials.govveeva.com Participants were administered a single dose of one formulation, followed by a seven-day washout period before receiving the other formulation. veeva.com Pharmacokinetic parameters, primarily the maximum plasma concentration (Cmax) and the area under the curve (AUC), were measured to assess bioequivalence. These studies are fundamental to ensure that different product forms, like tablets and capsules, can be used interchangeably. clinicaltrials.gov Similar studies have also evaluated the bioequivalence of combination products, such as those containing both Naproxen Sodium and Diphenhydramine HCl, under both fasting and fed conditions. fda.govfda.gov

Understanding the pharmacokinetics of Diphenhydramine Hydrochloride—how it is absorbed, distributed, metabolized, and excreted—is vital, especially in diverse populations such as children and adolescents. The drug's behavior can vary significantly with age and weight. researchgate.net

A single-dose pharmacokinetic study was conducted in 42 children and adolescents aged 2 to 17 years. researchgate.netnih.gov The subjects received doses ranging from 6.25 mg to 50 mg based on a weight- and age-based schedule. researchgate.netnih.gov The results were analyzed across three age groups: 2-5 years, 6-11 years, and 12-17 years. nih.gov

The study found that while the time to reach maximum plasma concentration (Tmax) was similar across all age groups (approximately 1.5 hours), the Cmax and AUC increased with age, corresponding to the higher doses administered to older children. researchgate.netnih.gov For children aged 6 to 11, the mean Cmax was 83.7 ng/mL and the mean AUC was 587 ng·h/mL. nih.gov Notably, oral clearance of the drug increased with age, but after adjusting for body size (allometric scaling), no significant maturation-related changes were observed. researchgate.net This research provides crucial data for refining dosing recommendations in pediatric populations to ensure both safety and efficacy. nih.gov Another study in healthy adult volunteers determined the systemic bioavailability to be approximately 72%, with a peak plasma level occurring around 2.3 hours after an oral dose. semanticscholar.org

Table 2: Summary of Pharmacokinetic Parameters of Diphenhydramine Hydrochloride in Different Populations

Population Dose Tmax (hours) Cmax (ng/mL) AUC (ng·h/mL) Key Finding Reference
Healthy Adults 50 mg (oral) ~2.3 ~66 - Systemic availability was determined to be 72%. semanticscholar.org
Children (6-11 years) Weight-based ~1.5 83.7 587 Results were consistent with previous studies in a similar age group. nih.gov
Children (2-17 years) 6.25 - 50 mg ~1.5 Increased with age/dose Increased with age/dose Oral clearance increases with age, but is consistent after allometric scaling. researchgate.net
Healthy Adults (with Naproxen) 50 mg - - - Food intake slightly increased the peak plasma concentration of DPH. fda.gov

Investigational Uses of Diphenylamine (B1679370) Hydrochloride

Diphenylamine hydrochloride, also known as N-Phenylaniline hydrochloride, has been the subject of various research investigations exploring its biological activities beyond its primary industrial applications. One area of study has been its potential as an antihyperglycemic agent. In one study, orally administered this compound was shown to lower blood sugar levels in hyperglycemic rabbits, reducing them by 61.4% two hours after administration medchemexpress.com. The mechanism for this effect is suggested to be its ability to uncouple oxidative phosphorylation in mitochondria. This action leads to a reduction in hepatic cell ATP levels, which can cause liver cell damage but also influences metabolic processes medchemexpress.com.

Beyond metabolic research, this compound is investigated for its use as an antifungal and antibacterial agent medchemexpress.com. Its derivatives have been synthesized and evaluated for a range of biocidal activities, including as fungicides, insecticides, acaricides, rodenticides, and herbicides nih.govresearchgate.net.

Historically, the parent compound, diphenylamine, has been used as a reagent in specific laboratory tests. A notable example is the Dische test, which uses a diphenylamine reagent to detect the presence of DNA wikipedia.org. This application leverages the reaction of diphenylamine with acid-degraded deoxyribose to produce a colored compound. Additionally, diphenylamine is a critical component used as a stabilizer in the production of smokeless powder for munitions. It functions by neutralizing nitrogen oxide degradation products, thereby preventing them from accelerating the decomposition of the nitrocellulose propellant wikipedia.org.

Environmental Monitoring and Analytical Challenges of this compound

The widespread industrial and agricultural use of diphenylamine and its derivatives has led to its emergence as an environmental contaminant, necessitating robust monitoring and presenting unique analytical and remediation challenges researchgate.net.

Diphenylamine (DPA) and its substituted derivatives are recognized environmental pollutants found in various environmental compartments researchgate.netnih.gov. Their presence is primarily linked to human activities, including industrial discharge and agricultural runoff acs.org. Studies have confirmed the presence of DPA in soil and groundwater researchgate.net.

Monitoring of wastewater treatment plants (WWTPs) has revealed the presence of diphenylamine and its derivatives in influent, effluent, biosolids, and leachate acs.orgresearchgate.net. In one study analyzing various WWTPs, the median concentrations for the sum of DPA derivatives were 78 ng/L in influent and 6.9 ng/L in effluent, with diphenylamine itself being one of the predominant compounds detected researchgate.net. Another analysis of wastewater samples found sum concentrations of specific DPA derivative components to be in the range of 58.3–72 ng L⁻¹ in influent and 1.48–27.1 ng L⁻¹ in effluent acs.org. The contamination extends to sediments, where concentrations of DPA derivatives have been measured from 1 to 1000 ng per gram of dry weight acs.org.

Table 1: Concentration of Diphenylamine Derivatives in Environmental Samples

Sample MatrixConcentration RangeReference
Wastewater Influent58.3–72 ng/L acs.org
Wastewater Effluent1.48–28.5 ng/L nih.govacs.org
Biosolids85.3–1202 ng/g (dry weight) nih.govacs.org
Sediment1–1000 ng/g (dry weight) acs.org

Accurate determination of diphenylamine in environmental samples requires sophisticated analytical methods due to the complexity of the matrices and the low concentration levels. The U.S. Environmental Protection Agency (EPA) developed a method for its determination in industrial and municipal wastewaters which involves continuous liquid-liquid extraction with methylene (B1212753) chloride, followed by a cleanup step using silica (B1680970) gel chromatography epa.gov. The final analysis is performed using packed column gas chromatography with a nitrogen-specific detector, such as an alkali flame detector (GC-AFD) epa.gov. This method achieved a method detection limit (MDL) of 1.6 µg/L in distilled water epa.gov.

More recent methods utilize advanced mass spectrometry techniques for higher sensitivity and specificity. One such method employs gas chromatography-tandem triple-quadrupole mass spectrometry (GC-MS/MS) to determine substituted diphenylamines in wastewater, biosolids, and sediment nih.govacs.org. This approach provides very low limits of detection, in the range of 0.02-0.1 ng/mL nih.gov. For certain applications, such as analyzing residues on fruit, a derivatization step is introduced. In one such method, the diphenylamine extract is derivatized with trifluoroacetic anhydride, and the resulting N-trifluoroacetylated derivative is analyzed by GC with a mass selective detector (GC-MSD) epa.gov.

The removal of diphenylamine and its derivatives from water and wastewater presents several challenges. A primary issue is their incomplete removal during conventional wastewater treatment processes. Studies have shown that various diphenylamine compounds persist through treatment and are detected in the final effluent, indicating that standard biological treatment processes are not fully effective researchgate.net.

A significant contributing factor to this inefficiency is the low biodegradability of diphenylamine. Research on its biodegradation is described as "very sparse," which points to a lack of microorganisms capable of effectively breaking down this stable molecule in typical WWTP environments researchgate.net. While the risk of diphenylamine to the biological methods of sewage treatment has been assessed as low, this does not equate to efficient removal wikipedia.org.

The physical properties of diphenylamine also hinder its removal. The compound is expected to volatilize from water surfaces, but this process is slow, with an estimated half-life of 9.4 days from a model river and 107 days from a model lake nih.gov. Furthermore, challenges common to the removal of other persistent organic pollutants, such as the difficulty in regenerating adsorbent materials like activated carbon and the potential for the contaminant to desorb and be re-released into the water, also apply to diphenylamine thechemicalengineer.com.

Design and Synthesis of Novel this compound Derivatives with Enhanced Activities

The diphenylamine scaffold serves as a versatile backbone for the design and synthesis of new molecules with targeted biological activities. Researchers have used various synthetic strategies to create novel derivatives with enhanced fungicidal, antimicrobial, and osteoblastogenic properties.

One common approach is the use of Intermediate Derivatization Methods (IDM), where a core diphenylamine intermediate is synthesized and subsequently modified with various functional groups nih.govresearchgate.net. For example, a series of novel diphenylamine derivatives were designed and synthesized with the goal of discovering new agricultural fungicides. This work led to the identification of compounds with excellent activity against cucumber downy mildew, rice blast, and cucumber gray mold nih.govresearchgate.net. Another synthetic route involves the chloroacetylation of diphenylamine, followed by reaction with hydrazine (B178648) hydrate (B1144303) and subsequent condensation with aromatic aldehydes to produce an array of derivatives that were screened for antimicrobial activity nih.gov.

In a different therapeutic area, a series of diphenylamine and diphenylether derivatives were synthesized to investigate their potential to promote bone formation. These compounds were designed to target cyclin-dependent kinase 8 (CDK8), and screening identified derivatives with potent osteoblastogenic effects jst.go.jp.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of new chemical entities. Research on diphenylamine derivatives has yielded key insights into how molecular structure influences biological activity.

In the development of fungicidal derivatives, SAR analysis revealed that the position of substituents on one of the phenyl rings was critical. Compounds that were substituted at the 2,4,6-positions or the 2,4,5-positions of the phenyl ring exhibited excellent fungicidal activity nih.govresearchgate.net.

For the derivatives designed as antimicrobial agents, a clear trend emerged based on the electronic properties of the substituents. Compounds featuring electron-releasing groups, such as methoxy, methyl, and hydroxyl, demonstrated more significant antibacterial activity. In contrast, derivatives containing electron-withdrawing chloro groups showed greater antifungal activity nih.gov.

In the investigation of osteoblastogenic agents, a comparative SAR study was conducted between diphenylamine and diphenylether scaffolds. The results indicated that the diphenylether structure was a more suitable skeleton for an osteoblastogenic compound, with diphenylether derivatives showing 7 to 10 times stronger activity than their corresponding diphenylamine analogues jst.go.jp. The study also found that the proton of the amino group in the diphenylamine structure might interfere with binding to the target protein. Furthermore, modifying the heterocyclic substituent—for instance, changing an azetidine (B1206935) ring to a larger piperidine (B6355638) structure—resulted in a six-fold decrease in activity, suggesting an issue of inappropriate conformation for the larger ring jst.go.jp.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Diphenylamine Derivatives

Target ActivityStructural FeatureEffect on ActivityReference
FungicidalSubstitution at 2,4,6- or 2,4,5-positions of phenyl ring BIncreased potency nih.govresearchgate.net
AntibacterialPresence of electron-releasing groups (e.g., -OCH₃, -CH₃, -OH)Increased potency nih.gov
AntifungalPresence of electron-withdrawing groups (e.g., -Cl)Increased potency nih.gov
OsteoblastogenicDiphenylether scaffold vs. Diphenylamine scaffoldDiphenylether showed 7-10x greater potency jst.go.jp
OsteoblastogenicChange of substituent from azetidine to piperidine6-fold decrease in potency jst.go.jp

Exploration of Osteoblastogenic and Osteogenic Effects of Derivatives

Recent research has identified a series of novel diphenylamine and diphenylether derivatives as potential enhancers of osteoblastogenesis, the process of forming new bone-producing cells called osteoblasts. jst.go.jpnih.gov This line of inquiry is significant for developing new treatments for conditions like osteoporosis, which is characterized by an imbalance between bone formation and resorption. jst.go.jpnih.gov

A study focused on synthesizing and evaluating these derivatives found that they promoted the differentiation of osteoblasts. jst.go.jp The mechanism behind this osteoblastogenic effect is believed to be the inhibition of cyclin-dependent kinase 8 (CDK8), a protein that plays a role in regulating gene expression. jst.go.jpnih.gov By inhibiting CDK8, these compounds can enhance signaling pathways that promote bone formation. jst.go.jp

In this research, diphenylether derivatives, in particular, showed more potent activity compared to the corresponding diphenylamine derivatives, suggesting the diphenylether structure is a more suitable scaffold for an osteoblastogenic compound. jst.go.jp Several specific derivative compounds were identified as having potent effects on promoting osteoblast differentiation and inhibiting CDK8 activity. jst.go.jp

Table 1: In Vitro Activity of Selected Diphenylether Derivatives This interactive table summarizes the potent in vitro activity of key diphenylether derivatives from the study. EC200 represents the concentration required to increase alkaline phosphatase activity by 200%, a marker of osteoblast differentiation. IC50 is the concentration that inhibits 50% of CDK8 activity.

CompoundEC200 (nM) for Osteoblast DifferentiationIC50 (nM) for CDK8 Inhibition
13a11.32.5
13g31.17.8
13h12.33.9
Data sourced from a study on diphenylamine and diphenylether derivatives. jst.go.jp

Further in vivo studies in ovariectomized female rats, an animal model for postmenopausal osteoporosis, demonstrated that compounds 13g and 13h increased plasma levels of bone-type alkaline phosphatase, confirming enhanced osteoblastogenesis in a living organism. jst.go.jpnih.gov Micro-computed tomography (micro-CT) analysis revealed that these compounds significantly increased femoral cortical bone volume and mineral content. jst.go.jp This suggests that these diphenylamine-related derivatives are promising candidates for developing anti-osteoporotic drugs that selectively target cortical bone with osteogenic effects. jst.go.jpnih.gov

Regulatory Science Research for this compound

Regulatory science concerning diphenylamine, the parent compound of this compound, has primarily focused on its use in agriculture as a fungicide and antioxidant. In the United States, the Environmental Protection Agency (EPA) is responsible for setting tolerance levels for residues of such substances on food products. wikipedia.org

Following the passage of the Food Quality Protection Act (FQPA) in 1996, the EPA established a tolerance level for diphenylamine residues on apples at 10 parts per million (ppm). wikipedia.org At that time, the tolerance for residues in meat and milk was set at 0 ppm. wikipedia.org In 1997, the EPA approved the reregistration of diphenylamine, determining that the recommended tolerances met the safety standards of the FQPA. wikipedia.org This reregistration action included a determination that "adequate data indicate that tolerances for residues in milk and meat could be increased from 0.0 ppm and established as separate tolerances set at 0.01 ppm". wikipedia.org According to available information, the EPA has not conducted a new review of diphenylamine since that time. wikipedia.org Data from the USDA has shown that out of 744 apples tested, 82.7% contained diphenylamine residue at levels between 0.005 and 4.3 ppm, which is below the EPA's 10 ppm tolerance level. wikipedia.org

Future Perspectives and Emerging Research Areas

Integration of Advanced Technologies in Diphenylamine (B1679370) Hydrochloride Research

The analytical toolkit for studying diphenylamine hydrochloride is expanding with the incorporation of advanced spectroscopic and electrochemical methods. These technologies offer enhanced sensitivity, selectivity, and speed for both qualitative and quantitative analysis.

Spectroscopic Techniques: Near-infrared (NIR) and Raman spectroscopy have proven to be effective for the quantification of this compound in pharmaceutical formulations like wafers. nih.gov These non-destructive techniques allow for rapid analysis without extensive sample preparation. Studies have demonstrated the successful development of partial least squares (PLS1) calibration models for predicting the concentration of the active pharmaceutical ingredient (API). nih.gov

Electrochemical Sensors: Novel electrochemical sensors are being developed for the determination of this compound. One such sensor utilizes a carbon paste electrode modified with a ferrite–cobalt–silica (B1680970)/ionic liquid nanocomposite. researchgate.net This technology offers a new avenue for sensitive and selective detection. Another approach involves the use of magnetic nanoparticle-modified electrodes for the voltammetric determination of diphenylamine, a related compound, which could have implications for this compound analysis. nih.gov These sensors can be particularly advantageous for analyzing unstable drugs without prior separation steps. austinpublishinggroup.com

Interactive Table: Comparison of Advanced Analytical Techniques for this compound

Technology Principle Application Advantages
Near-Infrared (NIR) Spectroscopy Vibrational Spectroscopy Quantification in pharmaceutical wafers nih.gov Non-destructive, rapid analysis nih.gov
Raman Spectroscopy Vibrational Spectroscopy Quantification in pharmaceutical wafers nih.gov High chemical specificity

Computational Chemistry and Molecular Modeling for this compound Interactions

Computational chemistry and molecular modeling are becoming indispensable tools for elucidating the intricate interactions of this compound at the molecular level. These in-silico approaches provide valuable insights into the physicochemical properties and behavior of the compound in various environments.

Volumetric, acoustic, and UV absorption studies, coupled with computational modeling, have been employed to investigate the molecular interactions between this compound and imidazolium-based ionic liquids in aqueous media. acs.orgnih.gov These studies help in understanding the solute-solvent interactions and the structure-making or -breaking nature of the solute. acs.org By calculating parameters such as apparent molar volume and apparent molar isentropic compressibility, researchers can gain a deeper understanding of the attractive forces between this compound and other molecules. acs.org

Furthermore, molecular interaction studies with surfactants, such as sodium dodecyl sulfate (B86663) (SDS) and cetylpyridinium (B1207926) chloride (CPC), have been conducted using techniques like surface tensiometry and UV-visible spectroscopy. mdpi.com These investigations are crucial from a biological and pharmaceutical standpoint, as they shed light on the potential of surfactants as drug delivery agents and their ability to enhance bioavailability. mdpi.com

Nanotechnology Applications in this compound Analysis and Delivery

Nanotechnology is revolutionizing the fields of drug analysis and delivery, and its application to this compound holds significant promise. Nanoparticle-based systems can enhance the solubility, stability, and targeted delivery of pharmaceutical compounds. nih.govnih.gov

Analysis: Magnetic iron oxide nanoparticles have been used to modify electrodes for the electrochemical detection of diphenylamine, demonstrating improved analytical signals and sensitivity. nih.gov This approach enhances the detection capabilities for forensically relevant residues. nih.gov

Delivery: While specific research on nanotechnology-based delivery systems for this compound is emerging, the broader applications of nanotechnology in drug delivery are well-established. nih.gov Polymeric nanoparticles, liposomes, and other nanocarriers can encapsulate drugs, protecting them from degradation and enabling sustained or targeted release. nih.govnih.gov For instance, a promising nanoparticulate system has been evaluated for the topical delivery of diphenhydramine (B27) hydrochloride, showing potential in in-vitro and in-vivo settings. jst.go.jp These systems can improve tissue penetration and offer controlled release, which is particularly beneficial for various therapeutic applications. nih.gov

Development of Sustainable Manufacturing Practices for this compound

The chemical industry is increasingly focusing on "green chemistry" principles to develop more sustainable and environmentally friendly manufacturing processes. Research into the synthesis of this compound is reflecting this trend, with a focus on improving atom economy, minimizing waste, and reducing the use of hazardous solvents. rsc.orgbenthamscience.com

Continuous Flow Synthesis: A significant advancement is the development of an end-to-end continuous flow synthesis and purification process for diphenhydramine hydrochloride. rsc.orgmit.edu This method involves reacting chlorodiphenylmethane (B1668796) and N,N-dimethylaminoethanol without an additional solvent at high temperatures, producing the target compound as a molten salt. rsc.orgmit.eduallfordrugs.com This process aligns with several green chemistry principles, notably waste minimization and high atom economy. rsc.orgresearchgate.net

Interactive Table: Comparison of this compound Synthesis Methods

Synthesis Method Key Features Green Chemistry Advantages
Continuous Flow Synthesis Solvent-free reaction at high temperature, in-line separation rsc.orgmit.eduallfordrugs.com High atom economy, waste minimization, reduced solvent use rsc.orgmit.eduresearchgate.net

Q & A

Q. What are the standard methods for synthesizing diphenylamine hydrochloride in laboratory settings?

this compound is typically synthesized by reacting diphenylamine (a secondary amine) with hydrochloric acid (HCl). The process involves dissolving diphenylamine in an anhydrous solvent (e.g., ethanol) under controlled temperature, followed by gradual addition of concentrated HCl. The product is crystallized, washed, and dried under vacuum to remove impurities. Purity is validated via melting point analysis (180°C) and spectroscopic methods .

Q. What safety protocols should researchers follow when handling this compound?

Key safety measures include:

  • Personal Protective Equipment (PPE): Gloves (chemically resistant material, e.g., nitrile), lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
  • Environmental Precautions: Prevent contamination of water systems; dispose of waste via approved hazardous chemical protocols.
  • First Aid: Flush eyes/skin with water for 15 minutes if exposed; seek medical attention for irritation (R36/37/38 hazard) .

Q. How is this compound utilized in colorimetric assays for nitrate detection?

In nitrate quantification, this compound reacts with nitrates in acidic conditions (e.g., concentrated H₂SO₄) to form a blue-colored charge-transfer complex. Researchers prepare a standard curve using known nitrate concentrations, measure absorbance at 630 nm, and interpolate sample values. This method is critical in soil and environmental analysis but requires rigorous control of reaction time and temperature to avoid interference from organic matter .

Advanced Research Questions

Q. What mechanistic insights explain the solid-state reaction kinetics of this compound with p-dimethylaminobenzaldehyde (p-DAB)?

The reaction follows a diffusion-controlled mechanism in the solid state, described by the equation Δr = kIt , where Δr is the colored boundary thickness, k is the rate constant, and t is time. The process involves proton transfer from this compound to p-DAB, forming a quinoidal intermediate that stabilizes as p-dimethylaminobenzylidenediphenyliminium chloride. Kinetic studies use microscopy and spectroscopic tracking to validate the diffusion model .

Q. How does this compound inhibit mitochondrial OXPHOS (oxidative phosphorylation), and what experimental models validate this?

this compound acts as a Complex I inhibitor in the electron transport chain, disrupting NADH oxidation and ATP synthesis. Researchers employ in vitro models (e.g., isolated rat liver mitochondria) to measure oxygen consumption via Clark-type electrodes. Dose-response curves and comparative studies with rotenone (a known Complex I inhibitor) are used to confirm specificity. Validation includes assessing reactive oxygen species (ROS) production and ATPase activity .

Q. How can researchers resolve discrepancies in reaction yields during this compound-mediated organic syntheses?

Contradictions in yields often arise from:

  • Solvent Polarity: Polar solvents (e.g., water, ethanol) stabilize intermediates but may hydrolyze sensitive groups.
  • Impurity Profiles: Trace metals or moisture can catalyze side reactions; use HPLC or GC-MS to identify byproducts.
  • Reaction Stoichiometry: Optimize HCl-to-amine ratios via titration and monitor pH to prevent over-acidification. Systematic Design of Experiments (DoE) approaches are recommended to isolate critical variables .

Methodological Considerations

Q. What analytical techniques are optimal for characterizing this compound in complex matrices?

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) separates this compound from co-eluting organics.
  • Spectroscopy: FT-IR confirms N–H and C–Cl stretching vibrations (3200 cm⁻¹ and 700 cm⁻¹, respectively).
  • Mass Spectrometry: ESI-MS in positive ion mode detects the molecular ion peak at m/z 205.68 (C₁₂H₁₂ClN⁺) .

Q. How is this compound employed as a redox indicator in electrochemical studies?

Its reversible oxidation (amine to imine) at ~0.8 V (vs. Ag/AgCl) makes it suitable for monitoring redox environments. Researchers use cyclic voltammetry in non-aqueous electrolytes (e.g., acetonitrile with 0.1 M TBAPF₆) to study electron-transfer kinetics. Applications include corrosion inhibition assays and battery electrolyte stability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenylamine hydrochloride
Reactant of Route 2
Diphenylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.